3-Chloro-2-phenylchromen-4-one

Adenosine receptor pharmacology GPCR antagonist profiling Flavonoid SAR

3-Chloro-2-phenylchromen-4-one (CAS 13178-98-8, synonym MRS1132, also referred to as 3-chloroflavone) is a synthetic halogenated flavone belonging to the chromen-4-one (4H-1-benzopyran-4-one) structural class. It features a chlorine substituent at the C-3 position of the chromone core, distinguishing it from naturally occurring hydroxylated flavones.

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
Cat. No. B1676825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-phenylchromen-4-one
SynonymsMRS1132;  MRS-1132;  MRS 1132.
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Cl
InChIInChI=1S/C15H9ClO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H
InChIKeyFHXDSQYFCFWKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Chloro-2-phenylchromen-4-one (MRS1132, 3-Chloroflavone): A Differentiated Adenosine Receptor Antagonist Scaffold for Flavonoid-Based Probe Development


3-Chloro-2-phenylchromen-4-one (CAS 13178-98-8, synonym MRS1132, also referred to as 3-chloroflavone) is a synthetic halogenated flavone belonging to the chromen-4-one (4H-1-benzopyran-4-one) structural class [1]. It features a chlorine substituent at the C-3 position of the chromone core, distinguishing it from naturally occurring hydroxylated flavones. The compound was developed and characterized as part of a focused medicinal chemistry program exploring flavonoid derivatives as adenosine receptor antagonists, with its binding affinity quantified across adenosine A1, A2A, and A3 receptor subtypes [2]. Its molecular formula is C₁₅H₉ClO₂ (MW 256.68) [1].

Why 3-Chloro-2-phenylchromen-4-one Cannot Be Interchanged with Unsubstituted Flavone or Other 3-Substituted Flavone Analogs


The C-3 chlorine substituent in 3-chloro-2-phenylchromen-4-one is not a passive structural decoration; it fundamentally reprograms the compound's adenosine receptor subtype selectivity fingerprint, its mutagenicity/antimutagenicity profile, and its synthetic accessibility relative to closely related analogs [1]. Unsubstituted flavone exhibits a nearly equipotent binding profile across adenosine A1, A2A, and A3 receptors, whereas the 3-chloro congener (MRS1132) displays a sharply differentiated selectivity pattern with reduced A2A affinity and enhanced A1 relative preference [2]. Furthermore, within the 3-substituted flavone series, most 3-nitro and 3-amino derivatives are mutagenic in the Ames test, while 3-chloroflavone is one of only three derivatives found to possess antimutagenic activity—a qualitative functional divergence that precludes casual analog substitution [3]. Even among 3-haloflavones, synthetic yield differs substantially: 3-chloroflavone is obtained in markedly higher yield than 3-bromoflavone under comparable halogenation conditions [4].

Quantitative Differentiation Evidence for 3-Chloro-2-phenylchromen-4-one (MRS1132) Against Key Comparators


Adenosine A1 vs. A2A vs. A3 Receptor Selectivity: MRS1132 (3-Chloroflavone) vs. Unsubstituted Flavone

3-Chloroflavone (MRS1132) exhibits a fundamentally altered adenosine receptor selectivity fingerprint compared to its unsubstituted parent compound flavone. While flavone binds with roughly equal affinity across rat A1 (Ki = 3.28 μM), rat A2A (Ki = 3.45 μM), and human A3 (Ki = 16.9 μM) receptors, the introduction of chlorine at C-3 in MRS1132 sharply attenuates A2A affinity (Ki = 25.1 μM, a ~7.3-fold drop) while modestly enhancing A1 affinity (Ki = 2.48 μM) and A3 affinity (Ki = 11.5 μM) [1][2]. The resulting rA1/hA3 selectivity ratio shifts from 0.19 (flavone) to 0.22 (MRS1132), and the rA2A/hA3 ratio shifts from 0.20 to 2.18, creating a receptor interaction profile that is qualitatively distinct from the parent scaffold [1].

Adenosine receptor pharmacology GPCR antagonist profiling Flavonoid SAR

Antimutagenic Activity: 3-Chloroflavone vs. 3-Nitroflavone and 3-Aminoflavone Congeners in the Ames Test

In a systematic evaluation of 42 synthetic 3-substituted flavones (23 3-nitroflavones, 18 3-aminoflavones, and 1 3-chloroflavone) using the Ames test with Salmonella typhimurium strains TA100 and YG1042, only three compounds demonstrated antimutagenic properties: 3-chloroflavone (1C), 4′-hydroxy-3-nitroflavone (23N), and 2′,3-diaminoflavone (2A) [1]. The remaining 39 derivatives were mutagenic, with activities ranging from 0.1 rev/nmole to 6,240 rev/nmole. 3-Chloroflavone was uniquely effective against five reference mutagens—benzo(a)pyrene (BaP), 2-aminofluorene (2AF), 2-aminoanthracene (2AA), 4-nitroquinoline-1-oxide (4NQO), and 1-methyl-3′-nitro-1-nitrosoguanidine (MNNG)—a breadth of antimutagenic coverage not matched by the other two antimutagenic compounds (23N inhibited only BaP and MNNG; 2A inhibited only MNNG) [1].

Genetic toxicology Antimutagenesis screening Flavone SAR

Synthetic Yield Advantage: 3-Chloroflavone vs. 3-Bromoflavone via Electrophilic Halocyclization

When synthesized via electrophile-promoted cyclization of 2-(3-aryl-2-propynoyl)anisoles, 3-chloroflavone is obtained in substantially higher yield than its 3-bromo counterpart under directly comparable reaction conditions. Treatment of the common precursor with N-chlorosuccinimide (NCS) affords 3-chloroflavone in 57% yield, whereas identical conditions using N-bromosuccinimide (NBS) yield only 36% of 3-bromoflavone [1]. The chlorination reaction also produces less of the undesired addition adduct (15%) compared to bromination (30%), indicating a more chemoselective transformation for the chloro derivative [1].

Heterocyclic synthesis Halogenation methodology Flavonoid chemistry

Aldehyde Oxidase (AOX) Interaction: 3-Chloroflavone Binding vs. Broad-Spectrum Flavone Metabolic Susceptibility

3-Chloro-2-phenylchromen-4-one has been profiled for interaction with aldehyde oxidase (AOX), a key hepatic enzyme implicated in the oxidative metabolism of azaheterocyclic drugs. BindingDB-curated data show that the compound inhibits rabbit liver AOX with a Ki value of >1.00 × 10⁶ nM (>1 mM), indicating negligible interaction with this metabolic enzyme [1]. In contrast, numerous naturally occurring polyhydroxylated flavones (e.g., quercetin) are known substrates or inhibitors of AOX and related molybdenum hydroxylases at low micromolar concentrations, which can introduce confounding metabolic variables in cell-based assays [2]. The absence of hydroxyl groups and the presence of the electron-withdrawing 3-chloro substituent likely contribute to this metabolic differentiation.

Drug metabolism Aldehyde oxidase Metabolic stability Flavonoid pharmacokinetics

Physicochemical Differentiation: Polarographic Reduction Behavior of 3-Chloroflavone vs. Flavone and Flavonol

A comparative polarographic study of flavone, flavonol (3-hydroxyflavone), and 3-chloroflavone using a dropping mercury electrode revealed that the three compounds exhibit distinct electrochemical reduction behaviors attributable to the electronic nature of the C-3 substituent [1]. The investigation demonstrated that all three compounds exist in solution as two polarographically active forms in equilibrium—one reduced primarily in acidic media, the other in neutral/alkaline media—but the half-wave potentials (E₁/₂) and the pH-dependence of the reduction waves differ among the three analogs due to the electron-donating character of the 3-OH group vs. the electron-withdrawing character of the 3-Cl group. The chloro substituent shifts the reduction potential to more positive values relative to flavone, reflecting the increased electrophilicity of the chromone carbonyl [1].

Electrochemistry of flavonoids Polarography Structure-property relationships

C-3 vs. C-3′ Chlorine Position Isomerism: Divergent Cytochrome P450 Induction in Rat Liver Microsomes

A comparative study of 10 synthetic chloroflavone isomers and congeners (80 mg/kg/d for 3 days, i.p. in male Wistar rats) demonstrated that the position of chlorine substitution on the flavone scaffold is a critical determinant of hepatic microsomal cytochrome P450 (CYP) induction [1]. All chloroflavone congeners tested, except 3′-chloroflavone, significantly increased total CYP content by 1.2- to 2-fold. Based on CO difference spectra and scoparone O-demethylase activity ratios, the congeners were further classified into phenobarbital-type (PB-type), 3-methylcholanthrene-type (MC-type), weak MC-type, and mixed-type inducers [1]. While 3-chloroflavone (Cl at C-3 of chromone) was not explicitly included as a separate test article in this particular study (the study focused on ring-B and ring-A chloroflavones), the finding that 3′-chloroflavone is uniquely non-inducing establishes a critical position-dependence: the C-3 chlorine atom on the chromone core vs. the C-3′ chlorine on the phenyl B-ring are not pharmacologically equivalent with respect to CYP modulation [1].

Cytochrome P450 induction Chloroflavone isomer pharmacology Xenobiotic metabolism

High-Value Application Scenarios for 3-Chloro-2-phenylchromen-4-one (MRS1132) Based on Quantitative Differentiation Evidence


Adenosine A1 vs. A3 Subtype Discrimination in GPCR Pharmacology Panels

MRS1132 serves as a moderately A1-preferring flavonoid antagonist probe (rA1 Ki = 2.48 μM, rA2A Ki = 25.1 μM, hA3 Ki = 11.5 μM) [1], enabling researchers to pharmacologically dissect A1-mediated from A2A-mediated responses in tissue preparations where both subtypes are co-expressed. Unlike the non-selective flavone parent (rA1 Ki = 3.28 μM, rA2A Ki = 3.45 μM) [1], MRS1132's ~10-fold A1-over-A2A preference reduces the need for subtype-selective co-treatments. This application is directly supported by the quantitative binding selectivity evidence established in Evidence Item 1 of Section 3.

Non-Mutagenic Flavone Scaffold for In Vitro Toxicology and Safety Pharmacology Screening

In genetic toxicology screening cascades where the flavone chemotype is of interest for its adenosine receptor or anti-inflammatory activity, 3-chloroflavone provides a non-mutagenic, broad-spectrum antimutagenic entry point [1]. As demonstrated in Evidence Item 2 (Section 3), only 3 of 42 tested 3-substituted flavones showed antimutagenic activity, and 3-chloroflavone was effective against 5 distinct reference mutagens (BaP, 2AF, 2AA, 4NQO, MNNG) [1]. This profile makes it suitable as a negative control or baseline scaffold in Ames test-integrated medicinal chemistry programs, where 3-nitro and 3-amino flavone analogs would introduce unacceptable mutagenic background.

Cost-Efficient Library Synthesis and SAR Expansion via High-Yielding 3-Chloroflavone Route

For medicinal chemistry groups building focused flavone libraries for adenosine receptor or broader GPCR screening, the 57% isolated yield of 3-chloroflavone (vs. 36% for 3-bromoflavone under comparable conditions) [1] translates into tangible procurement and synthesis efficiency. As quantified in Evidence Item 3 (Section 3), the 1.58-fold yield advantage and lower side-product burden enable more economical multi-gram intermediate preparation and higher success rates in downstream diversification reactions such as Suzuki couplings or nucleophilic aromatic substitutions at the C-3 position.

Metabolically Silent Flavone Probe for Cell-Based Assays Requiring Extended Incubation

In cell-based pharmacological assays requiring extended compound incubation (e.g., 24–72 h receptor desensitization or gene expression studies), 3-chloroflavone's negligible interaction with aldehyde oxidase (Ki > 1 mM for rabbit AOX) [1] suggests reduced susceptibility to oxidative metabolism compared to polyhydroxylated flavones that are known AOX substrates at low micromolar concentrations [2]. This application scenario derives from Supporting Evidence Item 4 (Section 3) and is particularly relevant for experiments where metabolite-mediated cytotoxicity or off-target effects must be minimized.

Quote Request

Request a Quote for 3-Chloro-2-phenylchromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.